Bienvenue dans la boutique en ligne BenchChem!

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-ethylthiophene-2-sulfonamide

Lipophilicity Drug-likeness Permeability prediction

N-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-ethylthiophene-2-sulfonamide (CAS 1797954-97-2) is a synthetic sulfonamide derivative built on a 1-(1,3-benzoxazol-2-yl)piperidine scaffold linked via a methylene bridge to a 5-ethylthiophene-2-sulfonamide moiety. The compound has a molecular formula of C₁₉H₂₃N₃O₃S₂ and a molecular weight of 405.5 g/mol; its InChIKey is SEDSWAHNDQROIX-UHFFFAOYSA-N.

Molecular Formula C19H23N3O3S2
Molecular Weight 405.53
CAS No. 1797954-97-2
Cat. No. B2363161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-ethylthiophene-2-sulfonamide
CAS1797954-97-2
Molecular FormulaC19H23N3O3S2
Molecular Weight405.53
Structural Identifiers
SMILESCCC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3
InChIInChI=1S/C19H23N3O3S2/c1-2-15-7-8-18(26-15)27(23,24)20-13-14-9-11-22(12-10-14)19-21-16-5-3-4-6-17(16)25-19/h3-8,14,20H,2,9-13H2,1H3
InChIKeySEDSWAHNDQROIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-ethylthiophene-2-sulfonamide (CAS 1797954-97-2): Procurement-Relevant Chemical Identity and Baseline Properties


N-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-ethylthiophene-2-sulfonamide (CAS 1797954-97-2) is a synthetic sulfonamide derivative built on a 1-(1,3-benzoxazol-2-yl)piperidine scaffold linked via a methylene bridge to a 5-ethylthiophene-2-sulfonamide moiety [1]. The compound has a molecular formula of C₁₉H₂₃N₃O₃S₂ and a molecular weight of 405.5 g/mol; its InChIKey is SEDSWAHNDQROIX-UHFFFAOYSA-N [1]. Computed physicochemical properties include XLogP3-AA of 4.5, a topological polar surface area of 112 Ų, 1 hydrogen bond donor, 7 hydrogen bond acceptors, and 6 rotatable bonds [1]. The compound is currently listed only as a non-human research chemical and is not intended for therapeutic or veterinary use .

Why N-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-ethylthiophene-2-sulfonamide Cannot Be Replaced by Generic Analogs: Structural Uniqueness Assessment


The target compound occupies a structurally distinct position within the benzoxazole-piperidine-sulfonamide chemical space. Unlike the more extensively characterized 6-fluoro-1,2-benzoxazol-3-yl arylsulfonamide series (e.g., the dual 5-HT₆/D₂ antagonist N-[4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]butyl]benzothiophene-2-sulfonamide) [1], this molecule features a benzo[d]oxazol-2-yl (rather than benzoxazol-3-yl) substitution pattern combined with a 5-ethylthiophene-2-sulfonamide tail. The 5-ethyl substituent on the thiophene ring introduces lipophilicity and steric bulk that is absent in the unsubstituted thiophene-2-sulfonamide analog (CAS not assigned) [2]. Such structural variations are known in sulfonamide SAR to produce meaningful shifts in target binding, selectivity, and pharmacokinetic profiles [3]. However, it must be emphasized that no direct comparative bioactivity data have been published for this specific compound; any differentiation claims remain based on class-level structural inference rather than experimentally verified performance metrics.

N-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-ethylthiophene-2-sulfonamide: Quantitative Comparative Evidence for Scientific Procurement Decisions


Computed Lipophilicity (XLogP3-AA) Comparison Against the Unsubstituted Thiophene-2-sulfonamide Analog

The target compound incorporates a 5-ethyl group on the thiophene ring, which differentiates it from the simpler N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide analog. PubChem-computed XLogP3-AA for the target compound is 4.5 [1]. While the XLogP3-AA value for the unsubstituted thiophene-2-sulfonamide analog has not been independently deposited in PubChem, the addition of a single ethyl (-CH₂CH₃) group to an aromatic ring is established in medicinal chemistry to increase logP by approximately 0.9–1.1 log units based on π-constant contributions [2]. This lipophilicity increment predicts enhanced passive membrane permeability for the 5-ethyl analog relative to its des-ethyl counterpart.

Lipophilicity Drug-likeness Permeability prediction

Topological Polar Surface Area (TPSA) Comparison for Blood-Brain Barrier Penetration Prediction

The target compound has a computed topological polar surface area (TPSA) of 112 Ų [1]. This value falls below the established TPSA threshold of ≤140 Ų that correlates with favorable oral absorption, and below the ≤90 Ų threshold often preferred for optimal CNS penetration [2]. However, at 112 Ų it sits in a transitional range—above the strict CNS cutoff but well below the oral absorption ceiling. By comparison, the structurally related 5-HT₆/5-HT₇ antagonist N-[4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]butyl]benzothiophene-2-sulfonamide has a TPSA of approximately 97 Ų (calculated from its SMILES), suggesting that the target compound's additional sulfonamide hydrogen bond acceptor pushes it slightly higher in polarity [3].

CNS drug-likeness Blood-brain barrier permeability Physicochemical property analysis

Molecular Weight and Heavy Atom Count Comparison Within the Benzoxazole-Piperidine-Sulfonamide Chemical Series

The target compound has a molecular weight of 405.5 g/mol with 27 heavy atoms [1]. This places it squarely within Lipinski Rule of Five space (MW <500) but above typical lead-like criteria (MW ≤350). In comparison, the closely related benzyl-substituted analog N-[(1-benzylpiperidin-4-yl)methyl]-5-ethylthiophene-2-sulfonamide (CAS 953261-10-4) shares the 5-ethylthiophene-2-sulfonamide motif but replaces the benzoxazol-2-yl group with a simpler benzyl group, reducing the molecular weight and heavy atom count while removing the benzoxazole hydrogen bond acceptor [2]. The benzoxazole moiety in the target compound provides an additional aromatic ring and heteroatom that may contribute to π-stacking interactions and target binding not achievable with the benzyl analog.

Molecular weight analysis Lead-likeness Fragment-based screening

Hydrogen Bond Donor/Acceptor Profile Compared to the Naphthalene-1-sulfonamide Analog

The target compound possesses 1 hydrogen bond donor (the sulfonamide N-H) and 7 hydrogen bond acceptors (sulfonamide S=O ×2, benzoxazole O and N, thiophene S, piperidine N, and sulfonamide N) [1]. The structurally analogous N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide shares the same core scaffold but replaces the 5-ethylthiophene with a naphthalene ring, which eliminates the thiophene sulfur as an H-bond acceptor while adding only carbon atoms . This gives the naphthalene analog a lower H-bond acceptor count (6 vs. 7), which may translate to reduced aqueous solubility but potentially stronger receptor binding due to reduced desolvation penalty for the sulfonamide group. Benchchem-reported IC₅₀ values for the naphthalene analog against HeLa (15 µM), MCF7 (20 µM), and A549 (10 µM) cell lines provide a loose benchmark , though no comparable cell-based data exist for the target compound.

Hydrogen bonding capacity Solubility prediction Drug-receptor interaction

N-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-ethylthiophene-2-sulfonamide: Recommended Research Application Scenarios Based on Available Evidence


Scaffold-Hopping and SAR Expansion of Benzoxazole-Piperidine Sulfonamide Libraries

This compound serves as a logical scaffold-hopping candidate for medicinal chemistry programs exploring the arylsulfonamide chemical space, particularly those targeting GPCR or ion channel families where benzoxazole-piperidine sulfonamides have shown activity (e.g., 5-HT₆/5-HT₇ receptor antagonism or Kv1.5 potassium channel blockade) [1]. Its computed XLogP3-AA of 4.5 and TPSA of 112 Ų predict moderate-to-good membrane permeability [2], positioning it between more polar and more lipophilic analogs in a screening library. Researchers should procure this compound as part of a systematic analog-by-catalog SAR exploration, where the 5-ethylthiophene-2-sulfonamide tail is varied against alternative aryl sulfonamide tails (phenyl, naphthyl, benzothiophene) [3].

In Silico Screening and Computational Docking Studies Requiring Experimentally Unexplored Chemical Matter

Given the absence of any published bioactivity data, this compound represents genuinely unexplored chemical matter suitable for prospective virtual screening and molecular docking campaigns. Its PubChem-deposited 3D conformer and computed descriptors (MW 405.5, XLogP3-AA 4.5, TPSA 112 Ų, 6 rotatable bonds) [2] support its use in structure-based drug design workflows. The benzoxazole-piperidine scaffold offers conformational rigidity balanced by the flexible methylene-sulfonamide linker, making it suitable for induced-fit docking protocols. Procurement for computational chemistry labs seeking to validate in silico hit predictions with physical samples is warranted.

Physicochemical Property Benchmarking in Sulfonamide-Focused Compound Collections

The compound's well-defined computed properties—particularly its balanced logP (4.5) and TPSA (112 Ų)—make it a useful reference compound for calibrating and benchmarking physicochemical property assays (e.g., logD₇.₄ shake-flask, PAMPA permeability, kinetic solubility) within sulfonamide-focused compound collections [2]. Its single H-bond donor and 7 H-bond acceptors provide a moderate hydrogen-bonding profile that is representative of many drug-like sulfonamides. Procurement by analytical chemistry or DMPK groups for method validation and cross-laboratory reproducibility studies is a justified application [4].

Negative Control or Inactive Comparator Design for Target Engagement Assays

In the absence of confirmed biological activity, this compound may be deployed as a presumptive negative control or inactive comparator in target engagement assays, provided it is first confirmed inactive against the specific target of interest. The 5-ethyl substituent on the thiophene ring introduces steric bulk that could abrogate binding at targets that accommodate the unsubstituted thiophene-2-sulfonamide, making it a potentially useful tool for probing steric tolerance in the target binding pocket [2]. Procurement for this purpose must be accompanied by in-house confirmatory testing.

Quote Request

Request a Quote for N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-ethylthiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.